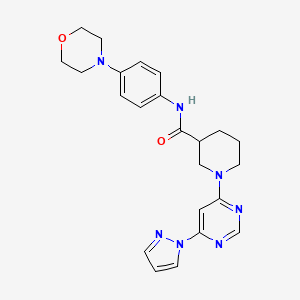

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide

描述

属性

IUPAC Name |

N-(4-morpholin-4-ylphenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N7O2/c31-23(27-19-4-6-20(7-5-19)28-11-13-32-14-12-28)18-3-1-9-29(16-18)21-15-22(25-17-24-21)30-10-2-8-26-30/h2,4-8,10,15,17-18H,1,3,9,11-14,16H2,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQHQXCYRPYZLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC=C(C=C4)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide is a synthetic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds that combine pyrazole and pyrimidine moieties, which are known for their diverse biological activities. The molecular formula is , and it features a piperidine ring that enhances its pharmacokinetic properties.

Receptor Binding Affinity

Research indicates that compounds with similar structures exhibit significant receptor binding affinities. For instance, related pyrazole derivatives have shown excellent selectivity for the adenosine A2A receptor , with binding affinities in the low nanomolar range (e.g., 0.22 nM) . This suggests that our compound may also exhibit similar receptor interactions, potentially influencing neurotransmitter systems.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit cytochrome P450 enzymes, particularly CYP3A4. In related studies, pyrazole derivatives demonstrated up to 80% inhibition at concentrations around 10 μM . Such inhibition can lead to significant drug-drug interactions, emphasizing the need for further evaluation of metabolic stability.

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds reveal insights into how modifications to the core structure affect biological activity:

- Lipophilicity : The clogP values of related compounds indicate that higher lipophilicity correlates with increased CYP inhibition. For example, a compound with a clogP of 3.29 showed significant CYP3A4 inhibition .

- Substituent Effects : Variations in substituents on the piperidine or pyrazole rings can dramatically alter pharmacological profiles. For instance, compounds with morpholine substitutions often exhibit improved solubility and bioavailability.

In Vitro Studies

Several in vitro studies have assessed the biological activity of similar compounds:

- Antiviral Activity : Pyrazole derivatives have shown promise as antiviral agents. One study reported that certain pyrazolecarboxamide hybrids inhibited hepatitis C virus (HCV) replication effectively at micromolar concentrations .

- Antibacterial Activity : Compounds featuring piperidine moieties were evaluated for antibacterial properties against various strains, demonstrating moderate to strong activity against pathogens like Salmonella typhi and Staphylococcus aureus .

- CYP Inhibition Profiles : A comprehensive study on SAR indicated that modifications leading to less lipophilic compounds resulted in improved CYP profiles, reducing the risk of liver toxicity .

Summary of Biological Activities

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide. Pyrazolo[3,4-b]pyridines, which share structural similarities, have been extensively researched for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, derivatives of pyrazolo[3,4-b]pyridines have shown promising results against various cancer types by targeting specific signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory activity. Research on related pyrazolo derivatives has demonstrated their effectiveness in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). In particular, studies have indicated that certain pyrazolo derivatives exhibit lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac .

Antiviral Activity

Compounds containing similar scaffolds have been evaluated for their antiviral properties, particularly against HIV. The design of derivatives based on pyrazole frameworks has led to the identification of potent inhibitors of HIV integrase, crucial for viral replication . This suggests that this compound may also possess similar antiviral characteristics.

Case Studies

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following analogs share the piperidine-carboxamide-pyrimidine core but differ in substituents, leading to variations in molecular weight, solubility, and hypothesized target affinity:

*Estimated based on structural similarity to analogs.

Hypothesized Functional Implications

Substituent Effects on Solubility: The morpholinophenyl group in the target compound likely improves water solubility compared to BJ52910 (pyridinylmethyl) due to morpholine’s oxygen-rich ring . The sulfamoylbenzyl analog () may exhibit even higher solubility due to the sulfonamide’s strong polar character .

Binding Interactions :

- The pyrazole in the target compound and BJ52910 may engage in π-π stacking or hydrogen bonding with aromatic residues in binding pockets.

- BJ52846’s imidazole and thiadiazol groups could introduce additional hydrogen-bonding or metal-chelating capabilities .

Molecular Weight and Drug-Likeness :

- The target compound’s higher molecular weight (~437.5 vs. 363–374 for analogs) may affect bioavailability, necessitating formulation optimization.

Research Findings and Limitations

- Kinase Inhibition Potential: Pyrimidine-pyrazole systems (as in the target compound and BJ52910) are prevalent in kinase inhibitors (e.g., JAK2, ALK), suggesting possible overlap in target profiles .

- Toxicity Considerations : Sulfur-containing analogs like BJ52846 may pose metabolic challenges (e.g., oxidative stress) compared to oxygen-rich morpholine derivatives .

- Data Gaps: No direct pharmacological or pharmacokinetic data for the target compound are available in the provided evidence; comparisons are structural or inferred from analogs.

准备方法

Hydrazine-Mediated Cyclocondensation

4-Hydrazinopyrimidine derivatives serve as precursors for pyrazole annulation. Reacting 4-hydrazinopyrimidine A with 1,3-diketones or α,β-unsaturated ketones under acidic conditions yields 4-(pyrazol-1-yl)pyrimidines. For example:

$$

\text{4-Hydrazinopyrimidine} + \text{Acetylacetone} \xrightarrow{\text{HCl, EtOH}} \text{6-(1H-Pyrazol-1-yl)pyrimidin-4-amine}

$$

Yields range from 65–78% under optimized conditions (reflux, 6 h).

One-Pot Acid-Promoted Heterocyclization

A streamlined approach employs 5-amino-1H-pyrazole-4-carbaldehyde B and cyanamide in methanesulfonyl chloride, facilitating imination and cyclization:

$$

\text{B} + \text{NH}_2\text{C≡N} \xrightarrow{\text{MsCl, 100°C}} \text{6-Aminopyrazolo[3,4-d]pyrimidine}

$$

Microwave irradiation (150°C, 30 min) enhances efficiency, achieving 82% yield.

Functionalization of the Pyrimidine-Pyrazole Core

Chlorination at Position 6

Phosphorus oxychloride (POCl₃) selectively chlorinates the pyrimidine ring at position 6, generating 6-chloro-4-(1H-pyrazol-1-yl)pyrimidine C (61% yield). This intermediate enables nucleophilic substitutions.

Carboxamide Formation with 4-Morpholinophenylamine

Synthesis of 4-Morpholinophenylamine

4-Fluoronitrobenzene undergoes nucleophilic aromatic substitution with morpholine in DMF/K₂CO₃, yielding 4-(4-nitrophenyl)morpholine E (93% yield). Subsequent reduction with sodium dithionite (Na₂S₂O₄) in acetone/water gives 4-morpholinophenylamine F (72% yield):

$$

\text{E} \xrightarrow{\text{Na}2\text{S}2\text{O}4, \text{H}2\text{O/acetone}} \text{F}

$$

Amide Coupling

The piperidine-carboxylic acid methylamide intermediate G is hydrolyzed to the free acid H using HCl/MeOH, followed by activation with thionyl chloride (SOCl₂) to form the acyl chloride I . Reaction with F in dichloromethane (DCM) with triethylamine (Et₃N) yields the target carboxamide:

$$

\text{I} + \text{F} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide}

$$

Isolation via column chromatography (EtOAc/hexane) provides 68% purity-adjusted yield.

Alternative Pathways and Optimization

Reductive Amination Approach

Piperidine-3-carbaldehyde J (derived from H via LiAlH₄ reduction) undergoes reductive amination with F using sodium cyanoborohydride (NaBH₃CN) in methanol, forming the secondary amine K , which is acylated with pyrimidine-pyrazole carbonyl chloride.

Suzuki-Miyaura Cross-Coupling

For advanced derivatization, a boronic ester-functionalized pyrimidine L couples with piperidine-3-carboxamide-bearing aryl halides under Pd(PPh₃)₄ catalysis, enabling late-stage diversification.

Critical Analysis of Reaction Conditions

常见问题

Q. Optimization :

- Use high-purity starting materials and inert atmospheres to minimize side reactions.

- Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (e.g., silica gel, eluent: EtOAc/hexane gradient) .

How should researchers characterize the structural and chemical properties of this compound to confirm its identity and purity?

Basic Research Question

Key Techniques :

- Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C NMR shifts with reference data. For example, pyrazole protons typically appear at δ 6.3–7.5 ppm, morpholine protons at δ 3.6–3.8 ppm, and piperidine carbons at δ 40–60 ppm .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~480–500 Da) .

Validation : Cross-reference spectral data with synthesized standards or computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in kinase inhibition or anticancer research?

Advanced Research Question

Kinase Inhibition :

- Enzyme Assays : Use recombinant kinases (e.g., ALK, EGFR) with ATP-conjugated luminescent substrates (e.g., ADP-Glo™). Calculate IC₅₀ values via dose-response curves .

- Cellular Assays : Test antiproliferative activity in cancer cell lines (e.g., HCT-116, MCF-7) using MTT or CellTiter-Glo®. Include positive controls (e.g., staurosporine) .

Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?

Advanced Research Question

Key Modifications :

- Pyrimidine/Pyrazole Core : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity .

- Morpholine Ring : Replace morpholine with thiomorpholine or piperazine to alter solubility and metabolic stability .

- Piperidine Carboxamide : Explore stereochemistry (e.g., R vs. S configuration) using chiral HPLC to isolate enantiomers .

Q. Methodology :

- Synthese analogues via parallel chemistry.

- Correlate structural changes with bioactivity (e.g., IC₅₀ shifts in kinase assays) and ADME properties (e.g., LogP via shake-flask method) .

What strategies can resolve contradictions in bioactivity data across different experimental models for this compound?

Advanced Research Question

Root-Cause Analysis :

- Assay Conditions : Validate pH, temperature, and ATP concentrations in kinase assays, as variations may alter IC₅₀ .

- Cell Line Heterogeneity : Use isogenic cell lines (e.g., ALK-positive vs. ALK-negative) to confirm target specificity .

- Orthogonal Validation : Confirm results via Western blot (phospho-target analysis) or SPR (binding kinetics) .

Data Harmonization : Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases between labs .

What computational methods are effective in predicting the binding mode of this compound to kinase targets like ALK?

Advanced Research Question

Approaches :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with ALK’s DFG-shifted conformation (PDB: 4FZV). Prioritize poses with hydrogen bonds to hinge residues (e.g., Met1199) .

- Molecular Dynamics (MD) : Simulate binding stability (100 ns trajectories) in GROMACS. Analyze RMSD and binding free energy (MM-PBSA) .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors in the pyrimidine ring) for scaffold optimization .

How can metabolic stability and pharmacokinetic parameters be assessed for this compound in preclinical development?

Advanced Research Question

In Vitro ADME :

- Microsomal Stability : Incubate with liver microsomes (human/rat). Monitor parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) .

- CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .

In Vivo PK : Administer IV/PO doses in rodents. Collect plasma samples at 0–24 h. Calculate AUC, Cₘₐₓ, and bioavailability using non-compartmental analysis (WinNonlin®) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。